

Comparative Characterization of Novel 3-Bromopyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromopyridin-2-ol**

Cat. No.: **B031989**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for a series of novel **3-Bromopyridin-2-ol** derivatives. The information is intended to assist researchers in identifying and differentiating these compounds, as well as to provide standardized experimental protocols for their characterization. The derivatives included in this comparison are designated as Compound A, Compound B, and Compound C, alongside the parent compound, **3-Bromopyridin-2-ol**, for reference.

Data Presentation

The following tables summarize the key characterization data for the parent compound and its novel derivatives.

Table 1: Physicochemical and Spectroscopic Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	1H NMR (δ, ppm)	13C NMR (δ, ppm)	Mass Spec. (m/z)
3-Bromopyridin-2-ol	C ₅ H ₄ BrNO	173.99	175-178	7.51 (t, 1H), 6.95 (d, 1H), 6.82 (d, 1H), 12.1 (s, 1H)	162.1, 141.2, 139.8, 110.5, 108.9	173/175 [M] ⁺
Compound A	C ₁₂ H ₁₀ BrN ₃ O ₂	308.13	210-212	8.15 (s, 1H), 7.82 (d, 1H), 7.65 (d, 1H), 7.40 (t, 1H), 7.21 (d, 1H), 11.5 (s, 1H)	160.5, 151.2, 145.8, 140.1, 131.7, 129.5, 125.4, 122.1, 118.9, 112.3	307/309 [M-H] ⁻
Compound B	C ₁₀ H ₈ BrN ₃ S	286.16	195-197	8.54 (s, 1H), 7.71 (d, 1H), 7.12 (d, 1H), 3.45 (s, 3H), 11.8 (s, 1H)	161.2, 155.4, 142.3, 138.7, 128.9, 115.6, 110.8, 45.1	285/287 [M] ⁺
Compound C	C ₁₅ H ₁₃ Br ₂ N ₃ O	427.09	235-237	8.22 (s, 1H), 7.91 (d, 1H), 7.78 (d, 1H), 7.55 (d, 1H), 7.39 (t, 1H), 7.28 (s, 1H)	159.8, 152.7, 148.3, 141.5, 135.4, 132.1, 130.8, 128.7,	425/427/429 [M-H] ⁻

(d, 1H), 126.5,
4.12 (q, 124.1,
2H), 1.45 119.6,
(t, 3H), 113.1,
11.2 (s, 61.5, 14.8
1H)

Table 2: Chromatographic Data

Compound	HPLC Retention Time (min)	Purity (%)
3-Bromopyridin-2-ol	5.8	>98
Compound A	8.2	>99
Compound B	7.5	>98
Compound C	9.1	>99

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

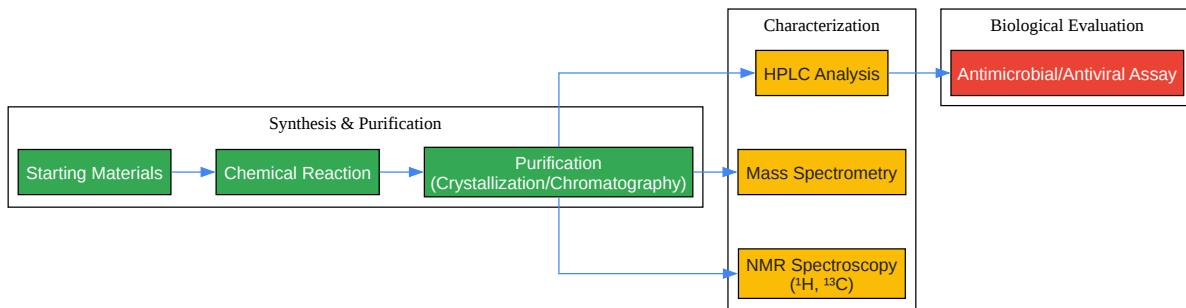
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Bruker Avance III 400 MHz spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 4.08 seconds

- Relaxation Delay: 1.0 second
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: 1.36 seconds
 - Relaxation Delay: 2.0 seconds
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the ^1H spectrum to the residual DMSO peak at 2.50 ppm and the ^{13}C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)

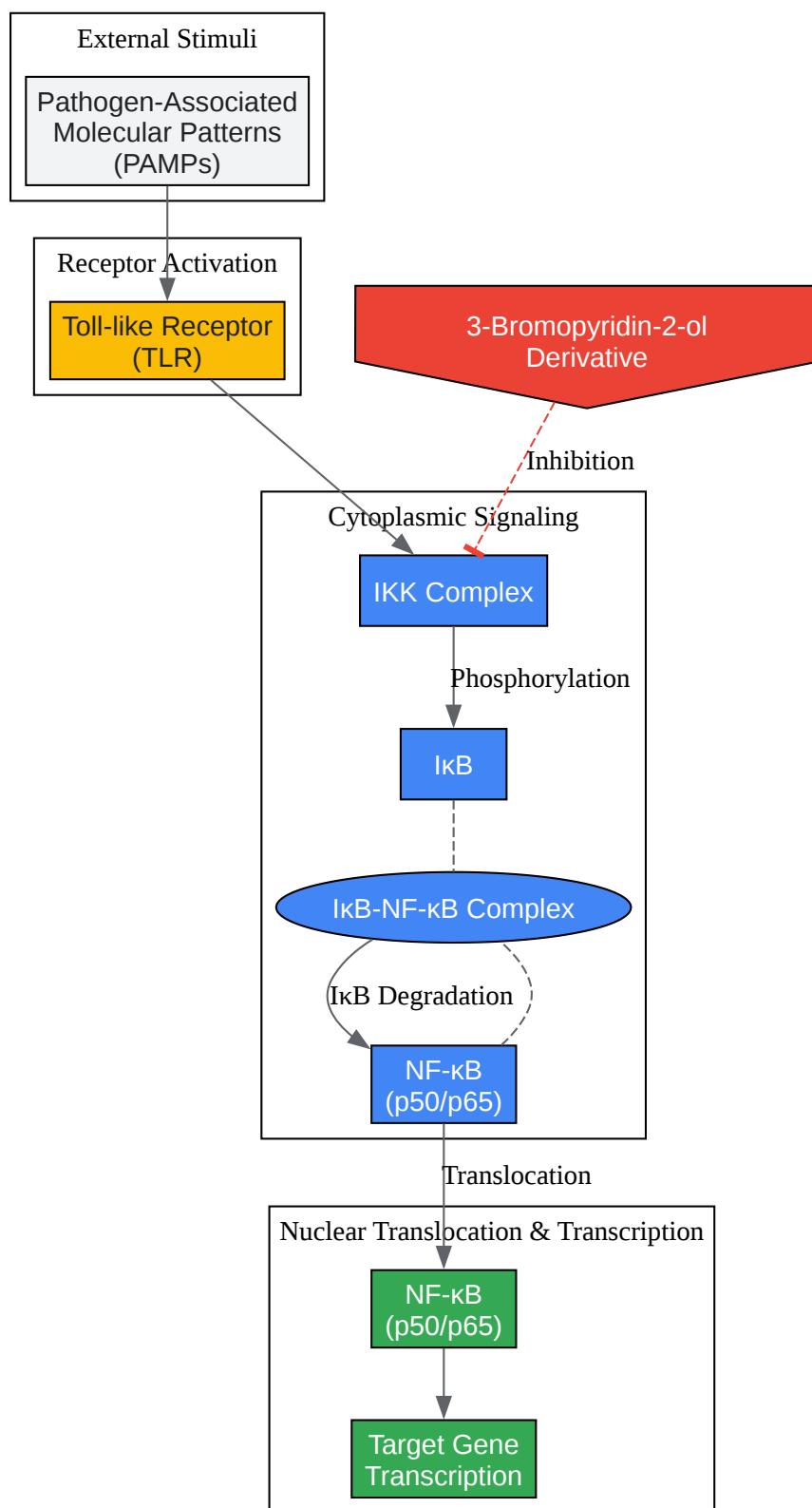
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol. Further dilute to a final concentration of 10 $\mu\text{g}/\text{mL}$.
- Instrumentation: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
- Ionization Mode: ESI positive or negative mode, depending on the compound's properties.
- Mass Analyzer: Time-of-Flight (TOF).
- Data Acquisition: Acquire data over a mass range of m/z 50-1000.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$, $[\text{M}-\text{H}]^-$, or $[\text{M}+\text{H}]^+$) and observe the isotopic pattern characteristic of bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br).


High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
- Instrumentation: Shimadzu LC-20AD HPLC system with a SPD-20A UV detector.

- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - Solvent A: 0.1% formic acid in water
 - Solvent B: 0.1% formic acid in acetonitrile
- Gradient Elution: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Data Analysis: Determine the retention time and calculate the purity based on the peak area percentage.

Visualizations


The following diagrams illustrate a representative experimental workflow and a relevant biological signaling pathway.

[Click to download full resolution via product page](#)

Experimental workflow for synthesis and characterization.

Many pyridine derivatives have shown potential antimicrobial and antiviral activities, which can involve the modulation of key inflammatory pathways such as the NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

Potential inhibition of the NF-κB signaling pathway.

- To cite this document: BenchChem. [Comparative Characterization of Novel 3-Bromopyridin-2-ol Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031989#characterization-data-for-novel-3-bromopyridin-2-ol-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com